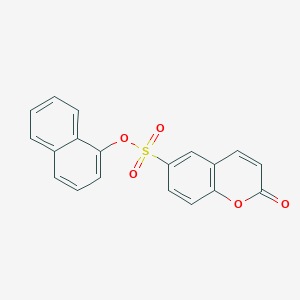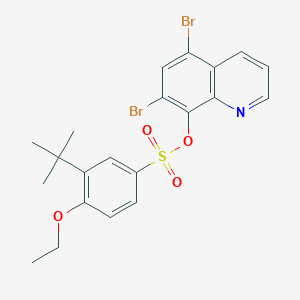
5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate (DBEBS) is an organic compound that is widely used in scientific research. DBEBS has been studied for its synthesis, application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is not yet fully understood. However, it is believed that 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate acts as a Lewis acid and binds to the substrate, promoting the formation of a covalent bond. Additionally, 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is thought to act as a catalyst, accelerating the reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate have not been extensively studied. However, it is known that 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is not toxic and does not have any adverse effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate has several advantages for use in lab experiments. It is relatively easy to synthesize and does not require expensive reagents. Additionally, 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is not toxic and does not have any adverse effects on the human body. However, 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is not very stable and is prone to decomposition.
Zukünftige Richtungen
There are several potential future directions for the study of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate. First, further research is needed to better understand the mechanism of action of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate. Additionally, further research is needed to explore the potential applications of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate in scientific research. Finally, further research is needed to explore the biochemical and physiological effects of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate.
Synthesemethoden
5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is synthesized through a multi-step reaction that involves the combination of two compounds: 5,7-dibromoquinoline-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate and sodium bromide. The reaction is carried out in anhydrous acetonitrile at room temperature. The reaction is monitored by thin layer chromatography (TLC) and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate has been studied for its potential application in scientific research. It has been used as a catalyst for the synthesis of various compounds such as nitriles, amines, and sulfonamides. It has also been used as a reagent for the synthesis of various heterocyclic compounds. Additionally, 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate has been used as a ligand for the synthesis of transition metal complexes.
Eigenschaften
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 3-tert-butyl-4-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Br2NO4S/c1-5-27-18-9-8-13(11-15(18)21(2,3)4)29(25,26)28-20-17(23)12-16(22)14-7-6-10-24-19(14)20/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHIQUSTNGWQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)

![N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434515.png)

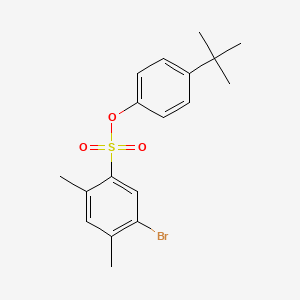
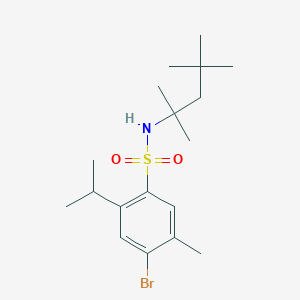

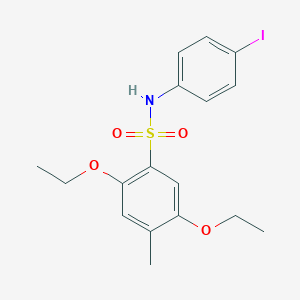
![N-{[1,1'-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B6434546.png)


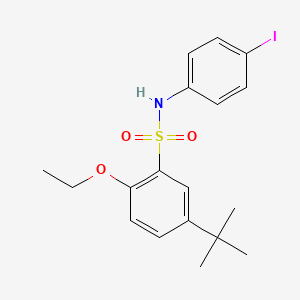
![1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B6434580.png)
